![molecular formula C10H15ClN2O B14374734 N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine CAS No. 88558-89-8](/img/structure/B14374734.png)
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine is a chemical compound that features a chloropyridine moiety linked to an amine group via an ethoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine typically involves the reaction of 5-chloropyridine-2-ol with 2-bromoethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the chloropyridine is replaced by the ethoxyamine group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloropyridine moiety can be reduced to form a dihydropyridine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyamine group can form hydrogen bonds with active sites, while the chloropyridine moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}methylamine
- N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}ethylamine
- N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}butylamine
Uniqueness
N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine is unique due to its specific structural features, such as the propylamine group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propiedades
Número CAS |
88558-89-8 |
|---|---|
Fórmula molecular |
C10H15ClN2O |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
N-[2-(5-chloropyridin-2-yl)oxyethyl]propan-1-amine |
InChI |
InChI=1S/C10H15ClN2O/c1-2-5-12-6-7-14-10-4-3-9(11)8-13-10/h3-4,8,12H,2,5-7H2,1H3 |
Clave InChI |
ZNCLDOBSPISLSE-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCOC1=NC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



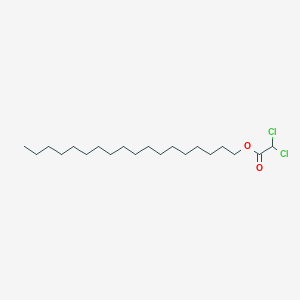
stannane](/img/structure/B14374678.png)


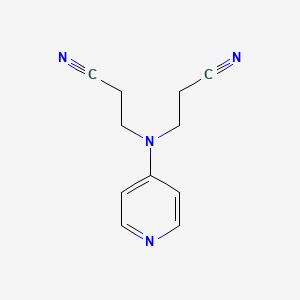
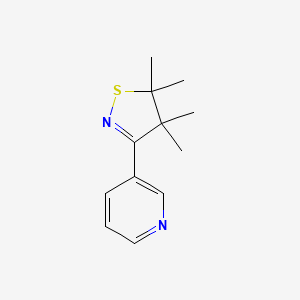
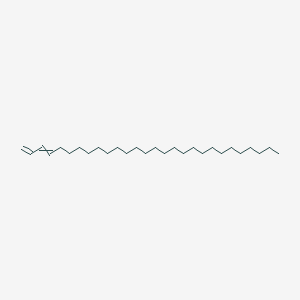
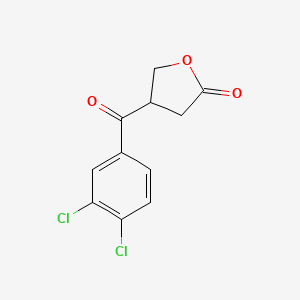
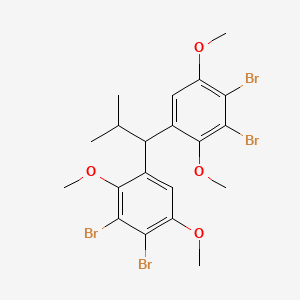
![1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14374710.png)

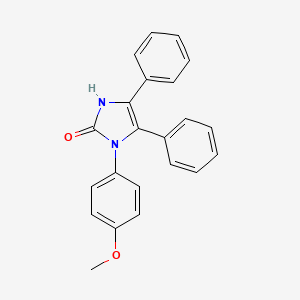
![N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide](/img/structure/B14374723.png)
